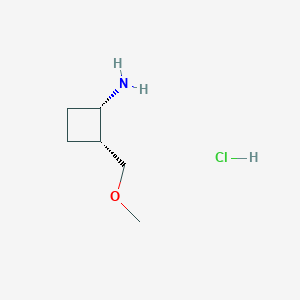

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Description

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis (CAS: 1820583-44-5) is a cyclobutane-derived amine compound featuring a methoxymethyl substituent at the 2-position and a hydrochloride salt at the 1-position. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 151.63 g/mol . The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the relative stereochemistry of the substituents on the cyclobutane ring. Current supplier data indicate temporary unavailability, with pricing and stock updates provided upon inquiry .

Properties

IUPAC Name |

(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNWNMHXJFSLNO-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of a suitable precursor followed by amination and methoxymethylation. This process usually employs specific catalysts and solvents to ensure the desired stereochemistry and high yield.

Cyclization: : A suitable precursor undergoes cyclization under controlled conditions, using a Lewis acid catalyst like aluminum chloride.

Amination: : The resulting cyclobutane intermediate is then subjected to amination, typically using ammonia or an amine source.

Methoxymethylation: : Finally, the intermediate is treated with methoxymethyl chloride in the presence of a base like sodium hydroxide to achieve the desired product.

Industrial Production Methods

For large-scale production, continuous flow chemistry techniques are often employed to enhance efficiency and scalability. This involves automated systems that control reaction parameters precisely, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The methoxymethyl group can be substituted under appropriate conditions, such as using nucleophilic agents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituting Agents: : Nucleophiles like halides or hydroxides.

Major Products

Oxidation: : Yields cyclobutanone derivatives.

Reduction: : Produces aminocyclobutane derivatives.

Substitution: : Results in varied functionalized cyclobutanes.

Scientific Research Applications

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is investigated for its potential in:

Chemistry: : As an intermediate in complex organic syntheses.

Biology: : Studying its interaction with biological molecules.

Medicine: : Potentially as a precursor in drug synthesis, particularly in neuropharmacology.

Industry: : Use as a building block for the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for this compound involves binding to specific molecular targets, leading to alterations in biological pathways. The methoxymethyl group and the amine functionality play crucial roles in its interaction with enzymes and receptors, modulating their activity and thus exerting biological effects.

Comparison with Similar Compounds

(1S,2R)-2-Methoxycyclobutan-1-amine Hydrochloride (CAS: 2253791-37-4)

- Molecular Formula: C₅H₁₀ClNO

- Molecular Weight : 135.59 g/mol

- Substituent : Methoxy group (smaller and less lipophilic than methoxymethyl).

- Stereochemistry : Cis configuration but with inverted stereocenters (1S,2R vs. 1R,2S).

- Impact : Reduced steric bulk compared to methoxymethyl may enhance solubility but decrease binding affinity in hydrophobic environments .

rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride, trans (CAS: 2648902-27-4)

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Substituent : Methoxy and N-methyl groups.

- Stereochemistry : Trans configuration (1R,2R) with an additional methyl group on the amine.

- Impact : The trans arrangement and N-methylation likely alter conformational flexibility and metabolic stability compared to the cis-methoxymethyl analogue .

Substituent Variations

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine Hydrochloride, cis (CAS: 1807940-88-0)

- Molecular Formula: C₁₁H₁₃ClF₂NO

- Molecular Weight : 249.68 g/mol

- Substituent : Difluorophenyl methoxy group.

- However, the higher molecular weight may reduce bioavailability .

rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₅H₈ClF₂N

- Molecular Weight : 163.57 g/mol (estimated)

- Substituent : Difluoromethyl group.

Functional Group Modifications

rac-(1R,2R)-2-Aminocyclobutane-1-sulfonamide Hydrochloride (CAS: 2624109-62-0)

- Molecular Formula : C₄H₁₁ClN₂O₂S

- Molecular Weight : 186.66 g/mol

- Functional Group : Sulfonamide.

- Impact : Sulfonamide moieties are associated with antibacterial and carbonic anhydrase inhibitory activity. This derivative’s distinct mechanism of action highlights how functional group swaps can redirect therapeutic applications .

rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide Hydrochloride, cis (CAS: 2418595-71-6)

- Molecular Formula : C₂₀H₃₀ClN₃O₂

- Molecular Weight : 352.9 g/mol

- Functional Group : Carboxamide and oxane (tetrahydropyran) ring.

- Impact : The carboxamide linkage and bulky phenyl group suggest utility in peptide mimetics or protease inhibitors, diverging from the simpler amine-based pharmacology of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 1820583-44-5 | C₆H₁₂ClNO | 151.63 | Methoxymethyl | Cis (1R,2S) |

| (1S,2R)-2-methoxycyclobutan-1-amine hydrochloride | 2253791-37-4 | C₅H₁₀ClNO | 135.59 | Methoxy | Cis (1S,2R) |

| rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans | 2648902-27-4 | C₆H₁₄ClNO | 151.63 | Methoxy, N-methyl | Trans (1R,2R) |

| 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride, cis | 1807940-88-0 | C₁₁H₁₃ClF₂NO | 249.68 | Difluorophenyl methoxy | Cis |

| rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride | 2624109-62-0 | C₄H₁₁ClN₂O₂S | 186.66 | Sulfonamide | Cis |

Table 2: Functional and Pharmacological Implications

| Compound | Key Feature | Potential Application |

|---|---|---|

| This compound | Chiral amine with moderate lipophilicity | Chiral intermediates in CNS drug synthesis |

| 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride, cis | Aromatic fluorination | Kinase inhibitors (enhanced target affinity) |

| rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride | Sulfonamide group | Antibacterial agents or diuretics |

Research Findings and Trends

- Stereochemical Sensitivity : The pharmacological activity of cyclobutane amines is highly stereospecific. For example, trans isomers often exhibit distinct metabolic pathways compared to cis counterparts due to altered enzyme binding .

- Substituent-Driven Solubility : Methoxymethyl groups balance lipophilicity and solubility better than purely hydrophobic substituents (e.g., cyclopropyl in CAS 2137856-17-6), making them preferable in oral drug formulations .

- Fluorine Effects : Difluorophenyl and difluoromethyl groups (e.g., CAS 1807940-88-0) enhance metabolic stability and binding affinity but may complicate synthesis due to handling requirements for fluorinated intermediates .

Biological Activity

Rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis, is a cyclobutane derivative with notable potential in medicinal chemistry and biological research. This compound features a unique structure that includes a cyclobutane ring, a methoxymethyl group, and an amine functional group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₆H₁₄ClNO

- CAS Number : 1807901-58-1

- Molecular Weight : 151.64 g/mol

The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays and pharmacological applications .

The biological activity of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that compounds with similar structures may bind to receptors or enzymes involved in neurotransmission. However, specific molecular targets and pathways remain to be fully elucidated .

Interaction with Biological Targets

Research indicates that this compound may exhibit activity against specific enzyme systems or receptors. The presence of the amine and methoxymethyl groups suggests potential interactions that could modulate biological pathways:

- Neurotransmitter Receptors : Initial studies have hinted at possible binding affinities to neurotransmitter receptors, which could influence neurotransmission processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Cytotoxicity Assays

A study evaluating the cytotoxic effects of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride on various cancer cell lines is essential for understanding its therapeutic potential. For instance:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HCT-116 | 96.5 | Significant cytotoxicity observed |

| MCF-7 | TBD | Further testing required |

These results suggest that the compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural characteristics of rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride allow for a detailed SAR analysis. Compounds with variations in stereochemistry or functional groups can provide insights into how structural changes affect biological activity.

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (1R,2R)-2-Methoxycyclobutanamine hydrochloride | Cyclobutane derivative | Different stereochemistry; potential biological activity |

| 2-Hydroxycyclobutanamine | Cyclobutane derivative | Hydroxy substitution; different reactivity profile |

| N-Methylcyclobutanamine | Cyclobutane derivative | Methylated amine; altered pharmacological properties |

This table illustrates how variations in chemical structure can lead to diverse biological activities, emphasizing the importance of stereochemistry in drug design .

Q & A

Basic Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention time differences between enantiomers confirm purity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to distinguish cis vs. trans configurations. NOE experiments can confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for resolving ambiguities in diastereomer ratios .

What advanced computational methods can predict the reactivity of this compound in novel reactions?

Advanced Question

- Quantum Chemical Calculations : Tools like Gaussian or ORCA can model transition states and predict regioselectivity in reactions (e.g., cycloadditions). For example, DFT calculations at the B3LYP/6-31G* level can assess strain energy in the cyclobutane ring .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents, temperatures, or catalysts. Platforms like ICReDD integrate ML with experimental validation to accelerate discovery .

How should researchers address contradictions in reported biological activities of this compound’s enantiomers?

Advanced Question

- Enantiomer Separation : Use preparative chiral chromatography to isolate individual enantiomers. Test each for activity (e.g., enzyme inhibition assays) to identify stereospecific effects .

- Buffer Condition Analysis : Vary pH (e.g., 4.0–8.0) to assess protonation states affecting binding affinity. For example, the amine group’s pKa (~9.5) may influence interactions at physiological pH .

- Meta-Analysis : Cross-reference studies for differences in assay protocols (e.g., cell lines, incubation times). Contradictions may arise from impurities in enantiomeric mixtures .

What experimental strategies ensure stability of this compound under varying storage conditions?

Basic Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >180°C for cyclobutane derivatives) and recommend storage below 4°C .

- Hygroscopicity Testing : Monitor mass changes under controlled humidity (e.g., 30–70% RH) to assess HCl salt stability. Use desiccants in long-term storage .

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS. Acidic conditions may hydrolyze the methoxymethyl group .

How can this compound serve as a ligand in enzyme inhibition studies?

Advanced Question

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminopeptidases). Focus on hydrogen bonding between the amine group and catalytic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions. Compare with structurally similar ligands (e.g., cispentacin derivatives) .

- Kinetic Assays : Measure values under varied substrate concentrations to determine competitive vs. non-competitive inhibition mechanisms .

What methodologies resolve data discrepancies in synthetic yields across literature reports?

Advanced Question

- Reaction Replication : Systematically vary reported conditions (e.g., solvent polarity, catalyst loading) to identify critical parameters. For example, trace moisture may hydrolyze intermediates, reducing yields .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., imine formation) that affect yield .

- Statistical Design of Experiments (DoE) : Apply factorial designs to optimize interdependent variables (e.g., temperature, stoichiometry) and identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.